molecular formula C18H13FN4OS B2930971 2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 1115880-37-9

2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No. B2930971
CAS RN: 1115880-37-9
M. Wt: 352.39
InChI Key: WOONMCSTNMRIGT-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a pyrrolidine ring, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The pyrrolidine ring, a five-membered ring with one nitrogen atom, is known to contribute to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the benzamide group might undergo reactions typical of amides, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and rings. For instance, the pyrrolidine ring is known to increase the three-dimensional coverage of the molecule due to the non-planarity of the ring .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide have potential applications in cancer treatment. One study synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (B. Ravinaik et al., 2021).

Synthesis and Characterization

The synthesis process of compounds related to 2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide has been explored in various studies. For instance, a paper detailed the synthesis of a similar compound, which involved several steps, including the use of sodium borohydride reduction (Madhavi Gangapuram & K. Redda, 2009). Another study synthesized an analog compound for imaging B-Raf(V600E) in cancers, highlighting its potential in cancer diagnosis (Min Wang et al., 2013).

Chemical Properties and Reactions

Research on compounds structurally related to 2,6-difluoro-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide reveals insights into their chemical properties and reactions. One study presented the synthesis of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain, which exhibited good solubility and thermal stability, indicating potential applications in materials science (J. Liu et al., 2002).

Biochemical Applications

Compounds with similar structural elements have been investigated for their biochemical applications. For instance, a study synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents, showing moderate to good activities against various bacterial and fungal strains (Rahul P. Jadhav et al., 2017).

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate its potential biological activities, and assess its safety and efficacy for various applications .

properties

IUPAC Name

2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c19-11-6-7-14-13(8-11)16-17(23-14)18(21-10-20-16)25-9-15(24)22-12-4-2-1-3-5-12/h1-8,10,23H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONMCSTNMRIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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